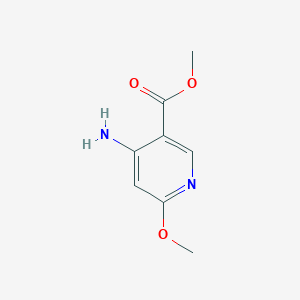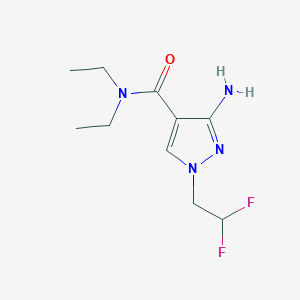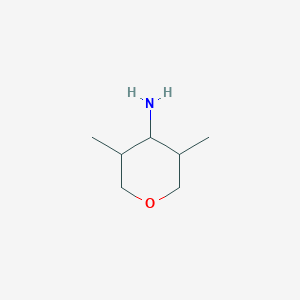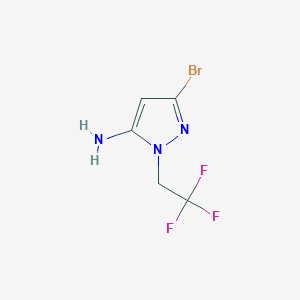![molecular formula C14H11ClN2S B11728874 2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11728874.png)
2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Z)-[(2-氯苯基)亚甲基]氨基]-4,5-二甲基噻吩-3-腈是一种属于席夫碱类化合物的化合物。席夫碱通常由伯胺与羰基化合物缩合形成。该特定化合物含有噻吩环(一种含硫杂环)和腈基,使其成为各种化学和生物学研究的有趣主题。
准备方法
合成路线和反应条件
2-[(Z)-[(2-氯苯基)亚甲基]氨基]-4,5-二甲基噻吩-3-腈的合成通常涉及2-氯苯甲醛与4,5-二甲基-3-氨基噻吩-2-腈之间的缩合反应。反应通常在乙醇或甲醇等有机溶剂中进行,在回流条件下进行。加热反应混合物以促进席夫碱的形成,然后通过重结晶纯化产物。
工业生产方法
虽然该化合物的具体工业生产方法尚未有充分的文献记载,但可以应用大规模席夫碱合成的通用原理。这包括优化反应条件以最大限度地提高产率和纯度,使用连续流动反应器以保持一致的反应条件,并采用高效的纯化技术,例如结晶或色谱法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在噻吩环上,导致形成亚砜或砜。
还原: 还原反应可以针对腈基,将其转化为胺或醛。
取代: 芳香环可以参与亲电芳香取代反应,将各种取代基引入环上。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 可以使用氢化铝锂 (LiAlH₄) 或催化氢化等还原剂。
取代: 亲电芳香取代可以通过溴 (Br₂) 或硝酸 (HNO₃) 等试剂来促进。
主要产物
氧化: 亚砜或砜。
还原: 胺或醛。
取代: 卤代或硝化衍生物。
科学研究应用
2-[(Z)-[(2-氯苯基)亚甲基]氨基]-4,5-二甲基噻吩-3-腈在科学研究中具有多种应用:
化学: 它用作配位化学中的配体,与各种金属形成络合物。
生物学: 该化合物表现出抗菌活性,使其成为开发新型抗生素的候选药物。
医学: 由于它能够与 DNA 相互作用并抑制细胞增殖,因此正在研究它作为抗癌剂的潜力。
工业: 由于其生色团性质,它可用于染料和颜料的合成。
作用机制
2-[(Z)-[(2-氯苯基)亚甲基]氨基]-4,5-二甲基噻吩-3-腈的作用机制因其应用而异:
抗菌: 该化合物破坏细菌细胞壁并抑制酶活性,导致细胞死亡。
抗癌: 它嵌入 DNA 中,阻止复制和转录,并诱导癌细胞凋亡。
相似化合物的比较
类似化合物
- 2-[(Z)-[(2-羟基苯基)亚甲基]氨基]-4,5-二甲基噻吩-3-腈
- 2-[(Z)-[(2-甲氧基苯基)亚甲基]氨基]-4,5-二甲基噻吩-3-腈
独特性
2-[(Z)-[(2-氯苯基)亚甲基]氨基]-4,5-二甲基噻吩-3-腈的独特之处在于苯环上存在氯原子,这会影响其电子性质和反应性。这使得它与羟基和甲氧基类似物不同,可能提供不同的生物活性以及化学行为。
属性
分子式 |
C14H11ClN2S |
|---|---|
分子量 |
274.8 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C14H11ClN2S/c1-9-10(2)18-14(12(9)7-16)17-8-11-5-3-4-6-13(11)15/h3-6,8H,1-2H3 |
InChI 键 |
ROIQGUXUGWPCPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1C#N)N=CC2=CC=CC=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728813.png)


![2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11728828.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)
![1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728842.png)


![Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728863.png)

![2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B11728875.png)
![1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11728882.png)
